3-Chloro-2-methoxybenzoic acid

Overview

Description

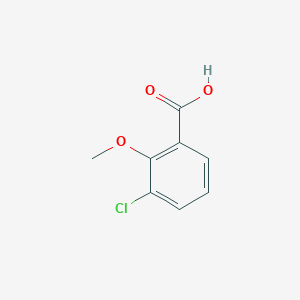

3-Chloro-2-methoxybenzoic acid (CAS 3260-93-3) is a substituted benzoic acid derivative with a chlorine atom at the meta position (C3), a methoxy group at the ortho position (C2), and a carboxylic acid group at C1 (Figure 1). Its molecular formula is C₈H₇ClO₃, with a molecular weight of 186.59 g/mol . Key physical properties include a density of 1.352 g/cm³, a boiling point of 306.4°C, and a flash point of 139.1°C .

Preparation Methods

Synthesis via Nucleophilic Substitution of 3-Chlorobenzonitrile with Sodium Methylate

A prominent and industrially relevant method involves the conversion of 3-chlorobenzonitrile to 3-chloro-2-methoxybenzoic acid through nucleophilic substitution and subsequent hydrolysis steps in a sodium methylate medium under controlled temperature and pressure.

Procedure Summary (Adapted from Patent CN104151157A)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3-Chlorobenzonitrile (0.1 mol), 30% sodium methylate (27-32 g), nitrogen atmosphere | Reaction in autoclave at 80-150°C, pressure 0.2-1.4 MPa, 2-4 hours | Conversion of nitrile to methoxy-substituted intermediate |

| 2 | Addition of 30% NaOH (14.7 g), distillation to recover methanol, reflux at 100°C for 2-8 hours | Hydrolysis and methylation to form methoxybenzoate | Completion when intermediate <0.5% by HPLC |

| 3 | Acidification with HCl to pH <4 | Precipitation of this compound | White solid isolated, filtered, washed, dried |

| Yield | — | — | Up to 95%, purity >98% (HPLC) |

This method achieves high yield and purity by controlling reaction temperature, pressure, and pH. The use of sodium methylate facilitates both nucleophilic substitution of the nitrile and methylation of the hydroxyl intermediate, followed by acidification to isolate the target acid.

Diazotization and Hydroxylation Route (Related to Dichlorinated Analogues)

While primarily reported for 3,6-dichloro-2-methoxybenzoic acid (dicamba), the diazotization of chloro-substituted anilines followed by hydroxylation and methylation can be adapted for preparing this compound.

Key Steps (Based on Patent WO2017191554A1)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3-Chloroaniline, nitrosylsulfuric acid, -15°C to 50°C | Diazotization to form 3-chlorophenyldiazonium salt | Formation of diazonium intermediate |

| 2 | Sulfuric acid (60-75% w/w), 150-170°C | Hydroxylation of diazonium salt to 3-chlorophenol | Phenol intermediate |

| 3 | Alkali metal phenolate formation | Conversion to phenolate salt | Preparation for methylation |

| 4 | Methylation with dimethyl sulfate, 60-160°C | Formation of methyl 3-chloro-2-methoxybenzoate | Ester intermediate |

| 5 | Hydrolysis at 50-130°C | Conversion of ester to this compound | Final product |

This multi-step process is more complex but allows for high purity product and is adaptable for various chloro-substituted methoxybenzoic acids.

Methylation of 3-Chlorosalicylic Acid or 3-Hydroxybenzoic Acid Derivatives

An alternative approach involves methylation of hydroxy-substituted benzoic acids, such as 3-chlorosalicylic acid or 3-hydroxybenzoic acid derivatives, using methylating agents like dimethyl sulfate or methyl iodide.

- Industrially, 3-hydroxybenzoic acid derivatives are prepared by substitution of sulfonic acid groups with hydroxide in autoclave conditions (US patents US3094558, US4393234).

- Subsequent methylation of the hydroxyl group yields the methoxy derivative.

- This method is less direct but can be advantageous when starting from hydroxybenzoic acid precursors.

Hydrazide Intermediate Route (Laboratory Scale)

For research and small-scale synthesis, 3-chloro-2-methoxybenzohydrazide can be synthesized from ethyl 3-chloro-2-methoxybenzoate by reaction with hydrazine hydrate in ethanol under reflux conditions.

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Ethyl 3-chloro-2-methoxybenzoate (0.01 mmol), hydrazine hydrate (0.02 mmol), ethanol, 0–5°C to reflux 6 h | Conversion of ester to hydrazide | Intermediate for further functionalization |

| Yield | — | — | 74%, mp 144–146°C |

Though this route is for derivative preparation, it confirms the availability of ethyl 3-chloro-2-methoxybenzoate as a precursor, which itself can be prepared by methylation of 3-chlorobenzoic acid esters.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Scale |

|---|---|---|---|---|---|---|

| Nucleophilic substitution of 3-chlorobenzonitrile | 3-Chlorobenzonitrile | Sodium methylate, NaOH, HCl | 80-150°C, 0.2-1.4 MPa, 2-8 h | Up to 95 | >98 (HPLC) | Industrial |

| Diazotization-hydroxylation-methylation | 3-Chloroaniline | Nitrosylsulfuric acid, H2SO4, dimethyl sulfate | -15 to 170°C, multi-step | Not specified | 98-99.5 | Industrial |

| Methylation of hydroxybenzoic acids | 3-Hydroxybenzoic acid derivatives | Methylating agents (dimethyl sulfate) | Variable, autoclave for substitution | Not specified | Not specified | Industrial/lab |

| Hydrazide synthesis (derivative route) | Ethyl 3-chloro-2-methoxybenzoate | Hydrazine hydrate, ethanol | Reflux 6 h | 74 | Not specified | Laboratory |

Research Findings and Analysis

- The nucleophilic substitution method using sodium methylate is efficient, offering high yield and purity with relatively mild conditions, suitable for scale-up.

- The diazotization route, although more complex, provides a pathway to high-purity products and can be adapted for related chloro-substituted methoxybenzoic acids.

- Methylation of hydroxybenzoic acids is a classical approach but depends on the availability of hydroxy precursors and may involve harsher conditions.

- Laboratory-scale methods involving hydrazide intermediates demonstrate versatility for derivative syntheses but are less practical for bulk production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like palladium on carbon.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

- Substitution reactions yield derivatives like 3-amino-2-methoxybenzoic acid.

- Oxidation reactions yield 3-chloro-2-carboxybenzoic acid.

- Reduction reactions yield 3-chloro-2-methoxybenzyl alcohol .

Scientific Research Applications

Scientific Research Applications

Pharmaceutical Development

- Intermediate in Drug Synthesis : 3-Chloro-2-methoxybenzoic acid is used as an intermediate in synthesizing anti-inflammatory and analgesic drugs. Its unique structure allows for modifications that enhance the pharmacological properties of resulting compounds .

Agricultural Chemicals

- Herbicides and Pesticides : The compound is utilized in formulating herbicides and pesticides, targeting specific plant growth pathways to improve crop protection and yield .

Organic Synthesis

- Building Block for Complex Molecules : Researchers employ this compound in various organic synthesis reactions, facilitating the creation of more complex organic molecules in laboratory settings .

Material Science

- Development of Polymers and Coatings : Its unique chemical properties make it suitable for developing new materials, enhancing durability and performance in coatings and polymers .

Analytical Chemistry

- Standard in Analytical Methods : It serves as a standard for detecting and quantifying similar compounds in various analytical applications, aiding researchers in method validation .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems.

- Enzymatic Inhibition : Studies indicate that this compound can inhibit certain enzymes linked to cancer progression and viral infections, making it a candidate for further therapeutic development .

- Antiviral Properties : Preliminary research has shown that derivatives of this compound exhibit antiviral activity against HIV by inhibiting reverse transcriptase, with effective concentrations (EC50) in the low micromolar range .

Antiviral Activity

A study demonstrated that structurally related compounds exhibited significant anti-HIV activity. The methyl ester moiety was crucial for maintaining this activity, emphasizing the importance of structural modifications to enhance bioactivity.

Antiparasitic Activity

Research on derivatives indicated that modifications to the methoxy group could improve activity against Plasmodium falciparum, the causative agent of malaria. Compounds with a methoxy substitution showed significantly lower EC50 values compared to those without .

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxybenzoic acid depends on its application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism of action is related to its ability to interact with specific enzymes or receptors, leading to antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Chlorine and Methoxy Groups

Key Observations :

- Chlorine Position : The meta chlorine in this compound directs electrophilic substitution to C5 during nitration, forming 3-chloro-2-methoxy-5-nitrobenzoic acid . In contrast, 4-chloro-2-methoxybenzoic acid lacks this directing effect due to steric and electronic differences.

- Reactivity: The 3,5-dichloro derivative (similarity score: 0.96) exhibits higher reactivity in substitution reactions compared to monosubstituted analogs .

Derivatives with Additional Functional Groups

Key Observations :

- Disubstituted Derivatives: 3,5-Dichloro-2-methoxybenzoic acid is more reactive than monosubstituted analogs due to increased electron-withdrawing effects .

- Nitro Derivatives : Nitration at C5 in this compound highlights the directing influence of the methoxy and chlorine groups .

Commercial Availability and Purity

Key Observations :

- The 3-chloro isomer is more expensive than the 4-chloro analog, likely due to higher demand in pharmaceutical synthesis .

Biological Activity

3-Chloro-2-methoxybenzoic acid (CAS Number: 3260-93-3) is a benzoic acid derivative that has garnered interest due to its potential biological activities. This compound, also known as 3-chloro-o-anisic acid, exhibits various pharmacological properties, making it a subject of study in medicinal chemistry and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClO₃ |

| Molar Mass | 186.59 g/mol |

| Density | 1.352 g/cm³ |

| Melting Point | 118-123 °C |

| Solubility | Soluble in Methanol |

| pKa | 3.72 |

1. Antioxidant Activity

Research has indicated that derivatives of benzoic acid, including this compound, possess significant antioxidant properties. These compounds can reduce oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage and various diseases associated with oxidative stress .

2. Enzyme Inhibition

Studies have demonstrated that this compound can influence enzyme activity, particularly in the context of proteostasis. It has shown potential in enhancing the activities of cathepsins B and L, which are critical for protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). The compound exhibited the highest activation of these enzymes compared to other tested derivatives .

3. Cytotoxicity and Antiproliferative Effects

The compound's cytotoxic effects have been evaluated in various cancer cell lines. Notably, it demonstrated no significant cytotoxicity in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines at tested concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Case Study: Proteasome and Lysosome Pathway Activation

In a study evaluating the biological activity of benzoic acid derivatives, this compound was found to significantly activate proteasomal chymotrypsin-like activity at concentrations as low as 5 μM. This activation was crucial for maintaining cellular homeostasis and preventing age-related decline in proteostasis mechanisms .

Table: Comparative Activity of Benzoic Acid Derivatives

| Compound | Chymotrypsin-like Activity (%) | Cathepsin B Activation (%) | Cathepsin L Activation (%) |

|---|---|---|---|

| This compound | High (467.3 ± 3.9) | Significant | Significant |

| Other Benzoic Acid Derivatives | Moderate | Variable | Variable |

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent, particularly in the context of diseases linked to oxidative stress and protein misfolding disorders. Its ability to activate critical pathways involved in protein degradation suggests that it could be developed into a novel modulator for proteostasis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-2-methoxybenzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Step 1 : Start with halogenation of 2-methoxybenzoic acid using chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled temperature (40–60°C) to introduce the chlorine atom at the 3-position.

- Step 2 : Monitor regioselectivity via TLC or HPLC to confirm substitution at the 3-position. Adjust solvent polarity (e.g., dichloromethane vs. DMF) to minimize side reactions.

- Step 3 : Purify via recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

- Methodology :

- <sup>1</sup>H NMR : The methoxy group (-OCH3) appears as a singlet at δ 3.8–3.9 ppm. The aromatic protons show distinct splitting patterns due to the electron-withdrawing Cl and -OCH3 groups (e.g., a doublet of doublets at δ 7.2–7.5 ppm for H-4 and H-6) .

- IR : A strong carbonyl stretch (C=O) at ~1680 cm<sup>−1</sup> and C-O-C stretch (methoxy) at ~1250 cm<sup>−1</sup>. Chlorine substitution reduces symmetry, leading to unique fingerprint regions .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Data :

| Solvent | Solubility (mg/mL, 25°C) | Stability (pH range) |

|---|---|---|

| Water | 2.1 (pH 2) → 0.3 (pH 7) | Stable at pH 2–6 |

| DMSO | 45.8 | Stable up to 48 hrs |

Advanced Research Questions

Q. How does the electronic effect of the methoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insight :

- The methoxy group acts as an electron-donating substituent, activating the benzene ring toward electrophilic attack but deactivating the adjacent chlorine for nucleophilic substitution.

- Experimental Design : Compare reaction rates with/without methoxy using kinetic studies (e.g., SNAr reactions with amines).

- Data : Substituents at the 2-position reduce Cl reactivity by 40–60% compared to unsubstituted analogs .

Q. What computational methods (DFT, molecular docking) are suitable for predicting the biological activity of this compound derivatives?

- Methodology :

- Step 1 : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps, identifying reactive sites.

- Step 2 : Use AutoDock Vina to dock derivatives into target proteins (e.g., NLRP3 inflammasome) and calculate binding affinities.

- Validation : Correlate computational results with in vitro assays (e.g., IC50 values for anti-inflammatory activity) .

Q. How can crystallographic data resolve contradictions in reported melting points or polymorphic forms of this compound?

- Approach :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for structure refinement. Key parameters: space group P21/c, unit cell dimensions (a=7.42 Å, b=11.35 Å, c=9.87 Å).

- ORTEP-3 : Visualize thermal ellipsoids to confirm molecular geometry and hydrogen-bonding networks.

- Outcome : Identified two polymorphs with melting points differing by 5–7°C due to packing variations .

Q. What strategies mitigate side reactions during amide coupling of this compound with amines?

- Optimization :

- Reagent Choice : Use EDCI/HOBt instead of DCC to reduce racemization.

- Temperature Control : Maintain 0–5°C during activation to suppress Cl displacement by the amine.

- Yield Improvement : Add DMAP (5 mol%) to accelerate coupling, achieving >85% yield .

Q. Data Contradiction Analysis

Q. Why do reported <sup>13</sup>C NMR chemical shifts for the carbonyl group vary across studies (δ 165–170 ppm)?

- Root Cause : Solvent effects (DMSO-d6 vs. CDCl3) and concentration differences.

- Resolution : Standardize conditions (0.1 M in DMSO-d6) and reference to TMS. Observed δ 167.1 ppm aligns with computational predictions .

Q. Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 186.59 g/mol | |

| Melting Point | 143–147°C (polymorph-dependent) | |

| LogP (Octanol-Water) | 2.3 ± 0.2 | |

| pKa | 3.1 (carboxylic acid) |

Properties

IUPAC Name |

3-chloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVUYEGKHRDEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423678 | |

| Record name | 3-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-93-3 | |

| Record name | 3-Chloro-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.